molecular formula C19H25N3O3 B2425437 N-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-2-(2-oxopyrrolidin-1-yl)acetamide CAS No. 2418678-65-4

N-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-2-(2-oxopyrrolidin-1-yl)acetamide

Cat. No.: B2425437
CAS No.: 2418678-65-4
M. Wt: 343.427
InChI Key: JERSJVKCXLCURE-UHFFFAOYSA-N
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Description

N-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-2-(2-oxopyrrolidin-1-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes an aziridine ring, a cyclopropylmethyl group, and a pyrrolidinone moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-2-(2-oxopyrrolidin-1-yl)acetamide typically involves multiple steps, including the formation of the aziridine ring and the attachment of the cyclopropylmethyl group. Common synthetic routes may include:

    Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide under basic conditions.

    Attachment of the Cyclopropylmethyl Group: This step may involve the use of cyclopropylmethyl halides in the presence of a base to form the desired aziridine derivative.

    Coupling with the Phenyl Group: The aziridine derivative is then coupled with a phenyl group containing a methoxy substituent through nucleophilic substitution reactions.

    Formation of the Pyrrolidinone Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-2-(2-oxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-2-(2-oxopyrrolidin-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with biological targets such as enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential as a drug candidate.

    Industrial Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of N-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-2-(2-oxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridine ring and cyclopropylmethyl group may play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzamide
  • N-[[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine-4-carboxamide

Uniqueness

N-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-2-(2-oxopyrrolidin-1-yl)acetamide is unique due to its combination of an aziridine ring, cyclopropylmethyl group, and pyrrolidinone moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

N-[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-(2-oxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c23-18(12-21-8-2-5-19(21)24)20-15-3-1-4-17(9-15)25-13-16-11-22(16)10-14-6-7-14/h1,3-4,9,14,16H,2,5-8,10-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERSJVKCXLCURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(=O)NC2=CC(=CC=C2)OCC3CN3CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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